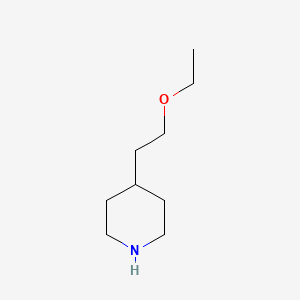
1-phenethyl-1H-pyrrole
説明
1-Phenethyl-1H-pyrrole is a chemical compound with the molecular formula C10H9N . It is also known by other names such as 1-Phenylpyrrole and N-Phenylpyrrole .
Synthesis Analysis
The synthesis of pyrrole-based compounds can be achieved through various methods. One approach involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . An eco-friendly Pictet–Spengler strategy has also been developed for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl group . The molecular weight of this compound is 143.1852 .科学的研究の応用
Electronically Intercommunicating Iron Centers in Pyrroles
- Novel 1-phenethyl-1H-pyrrole derivatives have been synthesized, demonstrating significant electron delocalization and unique electronic properties. These derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, exhibit remarkable electrochemical properties with high reduction potentials, making them potential candidates for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Organic Inhibitors for Corrosion Prevention
- This compound derivatives have been used as effective corrosion inhibitors for carbon steel in acidic environments. Studies on derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) highlight their significant inhibitory action, showcasing their potential in industrial applications to protect metals from corrosion (Zarrouk et al., 2015).
Luminescent Polymer Development
- Research on polymers containing this compound units has led to the development of highly luminescent materials. These polymers display strong fluorescence and high quantum yields, making them suitable for applications in optoelectronics and display technologies (Zhang & Tieke, 2008).
Advancements in Multicomponent Synthesis
- The role of this compound in multicomponent reactions is significant for synthesizing various pyrrole derivatives. These methods are environmentally favorable and enhance synthetic efficiency, crucial for advancements in biology and materials science (Estévez, Villacampa, & Menéndez, 2014).
Electrochemical Properties of Pyrrole Polymers
- Studies on the electrochemical behavior of N-sub
Spectroscopic Characterization of Pyrrole Derivatives
- The synthesis and nuclear magnetic resonance spectroscopy of this compound derivatives provide valuable insights into the structural and electronic characteristics of these compounds. These studies are vital for understanding the behavior of pyrrole derivatives in various chemical and biological processes (Lee, Jun, & Yu, 2000).
Electropolymerization of Pyrrole Derivatives
- Research into the electropolymerization of this compound compounds, such as 1,4-bis(pyrrol-2-yl)benzene, has highlighted their suitability for creating conducting polymers with low oxidation potentials. These polymers exhibit electroactivity and are promising for applications in electronics and materials science (Larmat et al., 1996).
Ion Receptor and Electrochromic Properties
- This compound-based polymers have shown potential as ion receptors and electrochromic materials. Their ability to selectively respond to specific ions and exhibit color changes upon oxidation makes them suitable for metal recovery and sensor applications (Mert, Demir, & Cihaner, 2013).
Structural and Quantum Mechanical Studies
- The detailed molecular structure and quantum mechanical properties of pyrrole analogs, including this compound, have been extensively studied. These investigations are crucial for developing new pharmaceuticals and understanding the compound's bioactivity and reactivity (Srikanth et al., 2020).
Functionalization of Graphene with Pyrrole Compounds
- Studies have explored the functionalization of
- Pyrrole as a Directing Group in Catalysis
- The use of pyrrole, such as this compound, as a directing group in Pd(II)-catalyzed ortho-functionalization has been explored. This approach allows for the regioselective modification of pyrrole derivatives, crucial for synthesizing complex organic molecules with potential applications in pharmaceuticals and fine chemicals (Wiest, Poethig, & Bach, 2016).
将来の方向性
Pyrrole-based compounds have demonstrated positive bioactivities, such as anti-inflammatory, anti-bacterial, and anti-cancer activities . Therefore, there is a growing interest in preparing pyrrole esters. The development of an industrial synthetic route for a specific drug is crucial for biological evaluation and the development of structure-activity relationship (SAR) studies for further optimization .
特性
IUPAC Name |
1-(2-phenylethyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-7,9-10H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMGDGJMRZKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363625 | |
| Record name | 1-(2-phenylethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50691-29-7 | |
| Record name | 1-(2-Phenylethyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50691-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-phenylethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-1-imidazo[1,2-A]pyridin-3-YL-ethanone](/img/structure/B3352679.png)


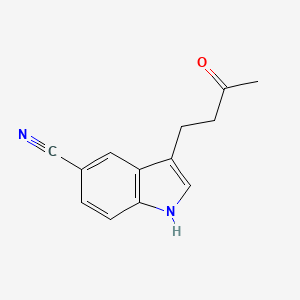
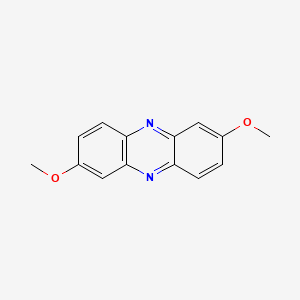

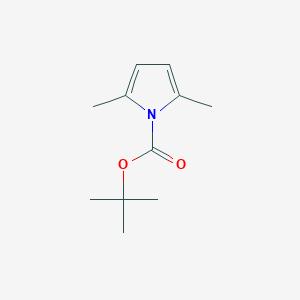
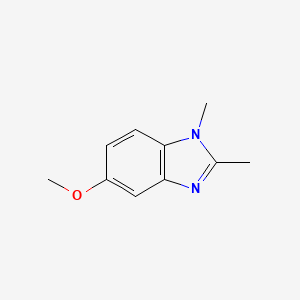
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-](/img/structure/B3352733.png)

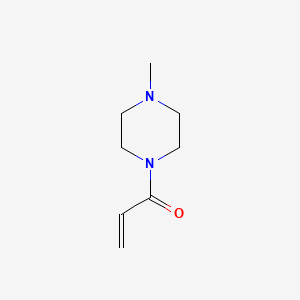
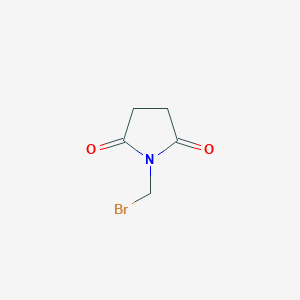
![5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B3352758.png)
